Butanamide, N-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-4-pyridinyl-: is an organic compound with the molecular formula C9H12N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The compound features a butanamide backbone with a pyridinyl group attached to the nitrogen atom, making it a substituted amide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-4-pyridinyl- typically involves the reaction of butanoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanoyl chloride+4-Aminopyridine→Butanamide, N-4-pyridinyl-+HCl
Industrial Production Methods: Industrial production of Butanamide, N-4-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanamide, N-4-pyridinyl- can undergo oxidation reactions, typically involving the pyridinyl group. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl group.
Reduction: Reduced forms of the amide, such as primary amines.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: Butanamide, N-4-pyridinyl- is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, Butanamide, N-4-pyridinyl- is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding amide interactions in proteins and enzymes.
Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: In the industrial sector, Butanamide, N-4-pyridinyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanamide, N-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbonyl group of the amide can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
Butanamide: A simpler amide without the pyridinyl substitution.
N-(2-Pyridinyl)butanamide: A positional isomer with the pyridinyl group at the 2-position.
N,N-Dimethylbutanamide: A tertiary amide with two methyl groups on the nitrogen.
Uniqueness: Butanamide, N-4-pyridinyl- is unique due to the presence of the pyridinyl group at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
112706-64-6 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
UZNUTPJHIJECKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.